3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-7-4-11-8-6(7)2-1-5(3-10)12-8/h1-2,4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXKVDQYVQEMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2I)N=C1C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies for 3 Iodo 1h Pyrrolo 2,3 B Pyridine 6 Carbonitrile
Reactions Involving the C-3 Iodine Moiety
The carbon-iodine bond at the C-3 position is the most reactive site for electrophilic substitution and cross-coupling reactions on the 7-azaindole (B17877) nucleus. nih.gov This section details the principal synthetic strategies employed to functionalize this position.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. atlanchimpharma.comnih.gov The high reactivity of the C-3 iodine atom in 3-iodo-7-azaindole derivatives makes it an ideal substrate for these transformations.
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between an organoboron compound and an organic halide. libretexts.org In the context of 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, this reaction facilitates the introduction of various aryl and heteroaryl groups at the C-3 position. The reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition with the C-I bond. libretexts.org This is followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Research on related 7-azaindole structures, such as 4-chloro-2-iodo-7-azaindoles, has demonstrated the chemoselective nature of this coupling. The C-I bond reacts preferentially over C-Cl bonds, allowing for site-specific functionalization. nih.gov A variety of catalyst systems, often employing bulky electron-rich phosphine ligands, have been developed to efficiently couple aryl and heteroaryl bromides and chlorides. nih.gov The use of N-protected azaindoles can be advantageous, though successful couplings have also been reported for unprotected nitrogen-rich heterocycles under mild conditions. nih.gov
| Catalyst / Ligand | Base | Solvent | Coupling Partner | Yield | Reference |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane (B91453) / H₂O | Phenylboronic acid | High | nih.gov |
| Pd₂(dba)₃ / RuPhos | K₂CO₃ | 1,4-Dioxane / H₂O | 4-Methoxyphenylboronic acid | High | nih.gov |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane / H₂O | Arylboronic acids | Good to Excellent | nih.govorganic-chemistry.org |
| Pd(PPh₃)₂Cl₂ | KF | Dioxane | Heteroaryl bromides | 74-82% | nih.gov |
The Sonogashira coupling reaction is an effective method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. wikipedia.orgorganic-chemistry.orgmdpi.com The reaction allows for the direct introduction of alkynyl moieties at the C-3 position of the 1H-pyrrolo[2,3-b]pyridine core.
The mechanism involves two interconnected catalytic cycles. wikipedia.org The palladium cycle includes oxidative addition of the iodo-azaindole, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. wikipedia.org This methodology has been successfully applied to various iodo-azaindole derivatives to synthesize precursors for more complex heterocyclic systems. mdpi.com The reaction proceeds under mild conditions, often at room temperature, and is compatible with a range of functional groups. wikipedia.org
| Catalyst System | Base | Solvent | Coupling Partner | Yield | Reference |
| Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N) | MeCN | Terminal Alkynes | Good | mdpi.com |
| Pd(OAc)₂ / CuI | Amine | DMF | 2-Methyl-3-butyn-2-ol | up to 94% | atlanchimpharma.com |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | Et₃N | THF | Phenylacetylene | Good | organic-chemistry.orgresearchgate.net |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | Anhydrous/Anaerobic | Terminal Alkynes | Varies | organic-chemistry.org |
The Heck reaction provides a method for the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species in the presence of a base. mdpi.comresearchgate.net This reaction can be used to introduce vinyl groups at the C-3 position of the azaindole ring. For example, 3-iodo-azaindoles can be coupled with alkenes like methyl acrylate under palladium catalysis to form 3-alkenyl derivatives. atlanchimpharma.comresearchgate.net The reaction conditions typically involve a palladium(II) acetate catalyst, a base such as potassium acetate or sodium bicarbonate, and a high-boiling polar solvent like DMF. atlanchimpharma.commdpi.com
The Stille reaction utilizes an organotin compound as the nucleophilic partner to couple with an organic halide, catalyzed by palladium. atlanchimpharma.comwikipedia.org This reaction offers a versatile route to introduce a wide variety of carbon-based fragments, including alkyl, vinyl, and aryl groups. wikipedia.org For the 3-iodo-1H-pyrrolo[2,3-b]pyridine core, a Stille coupling would involve reacting it with an organostannane (R-SnR'₃) in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂. atlanchimpharma.com The reaction is valued for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. wikipedia.org
| Reaction Type | Catalyst | Base / Additive | Coupling Partner | Typical Product | Reference |
| Heck | Pd(OAc)₂ | KOAc, LiCl | Methyl acrylate | C-3 vinyl derivative | atlanchimpharma.com |
| Heck | Pd(PPh₃)₄ | Cy₂NMe | Cyclic ketones (intramolecular) | Fused azaindoles | mdpi.com |
| Stille | Pd(PPh₃)₂Cl₂ | N/A | Aryl-Sn(CH₃)₃ | C-3 aryl derivative | atlanchimpharma.com |
| Stille | Pd(0) catalyst | N/A | Alkenyl-SnR₃ | C-3 alkenyl derivative | wikipedia.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.org This reaction is a powerful tool for synthesizing arylamines from primary or secondary amines. organic-chemistry.org For this compound, this transformation allows for the introduction of a variety of amino groups at the C-3 position.
The reaction is typically performed with a palladium catalyst and a specialized phosphine ligand, such as XPhos or RuPhos, in the presence of a strong base like sodium tert-butoxide. nih.gov The choice of ligand is crucial for the reaction's success, particularly with heteroaryl halides. nih.govorganic-chemistry.org This method has been successfully applied to the 7-azaindole scaffold, demonstrating its utility in generating libraries of N-substituted derivatives. nih.gov
| Catalyst / Ligand | Base | Solvent | Coupling Partner | Product Type | Reference |
| Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | Secondary Amines | C-3 amino derivative | nih.gov |
| XPhos Pd G2 | Cs₂CO₃ | 1,4-Dioxane | Primary/Secondary Amines | C-3 amino derivative | nih.gov |
| [(CyPF-tBu)PdCl₂] | NaOtBu | Toluene/Dioxane | Heteroaryl Amines | C-3 amino derivative | organic-chemistry.org |
Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. For this compound, this reaction converts the compound into 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. This transformation can be a desired synthetic step or an undesired side reaction during other coupling processes. nih.govnih.gov
Catalytic hydrodehalogenation using a palladium catalyst is a common method. researchgate.netresearchgate.net This process typically involves a palladium source, such as palladium acetate or palladium on carbon (Pd/C), a hydrogen donor (e.g., alcohols, formic acid, or hydrogen gas), and a base. researchgate.netrsc.org These reactions often proceed under mild conditions and offer a clean method for removing the iodine atom. rsc.org Deiodination has also been observed as a competitive side reaction during attempted Buchwald-Hartwig aminations or copper-catalyzed reactions on iodo-azaindoles, particularly under forcing conditions. nih.govnih.gov
| Catalyst | Hydrogen Donor | Base | Solvent | Outcome | Reference |
| Pd(OAc)₂ / PPh₃ | Alcohols (e.g., isopropanol) | K₂CO₃ | N/A | Replacement of I with H | researchgate.net |
| Pd-YPhos complexes | Ethanol | N/A | MeTHF | Replacement of halide with H | rsc.org |
| Pd/C | H₂ gas or HCOOH | Et₃N | Various | Replacement of halide with H | researchgate.net |
| RuPhos Pd G2 | (Trace H₂O/amine) | NaOtBu | Toluene | Side reaction during amination | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions at C-3
Transformations of the C-6 Cyano Group
The cyano group at the C-6 position of the 7-azaindole core is a valuable functional handle, allowing for its conversion into several other important chemical moieties.
Hydrolysis to Carboxylic Acid Derivatives
The nitrile functionality can be hydrolyzed under appropriate conditions to yield carboxylic acids. This transformation is a key step in modifying the electronic and physical properties of the molecule, often utilized in the synthesis of biologically active compounds. For instance, in the development of potential therapeutic agents, the conversion of a nitrile to a carboxylic acid on a substituted 7-azaindole core has been demonstrated as a viable synthetic step. This hydrolysis provides access to a class of derivatives with distinct pharmacological profiles. semanticscholar.org The general process involves heating the nitrile with an aqueous acid or base, which proceeds through an amide intermediate.
Reduction to Amine Functional Groups
The C-6 cyano group can be readily reduced to a primary amine (aminomethyl group). This conversion is significant as it introduces a basic center into the molecule, which can be crucial for modulating pharmacokinetic properties such as solubility and for forming salts. Standard reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the C≡N triple bond into a CH₂-NH₂ group. acs.org The synthesis of such amine derivatives from their nitrile precursors on the 7-azaindole scaffold has been successfully achieved in the lead optimization phase of drug discovery programs. semanticscholar.org
Nitrile Hydration and Related Nucleophilic Additions
Partial hydrolysis, or hydration, of the nitrile group affords the corresponding amide. This reaction can be catalyzed by either acid or base and stops at the amide stage before full hydrolysis to the carboxylic acid by using milder conditions. acs.org The synthesis of amide derivatives from nitriles on 7-azaindole frameworks has been documented as a strategy to explore structure-activity relationships. semanticscholar.org
The carbon atom of the nitrile group is electrophilic and can be attacked by other nucleophiles besides water or hydride. General reactions for nitriles include the addition of organometallic reagents (like Grignard reagents) to form ketones after hydrolysis, although specific examples on the this compound scaffold are not prominently detailed in the reviewed literature.
Cycloaddition Reactions of the Nitrile Functionality
The participation of a nitrile's C≡N triple bond in cycloaddition reactions, such as the Diels-Alder reaction, is relatively uncommon for unactivated nitriles. rug.nl These reactions, sometimes termed "cyano Diels-Alder" reactions, typically require specific electronic properties of the reaction partners. rug.nllibretexts.org While these transformations provide a powerful tool for constructing complex heterocyclic systems, their application to the this compound framework is not widely reported and represents a specialized area of synthetic chemistry. libretexts.org
Reactivity at the 1H-Pyrrole Nitrogen (N-1)
The nitrogen atom of the pyrrole (B145914) ring is a key site for derivatization, allowing for the introduction of various substituents that can significantly influence the molecule's biological activity and physical properties.
N-Alkylation and N-Arylation Reactions
The N-H proton of the pyrrole ring can be removed by a base, and the resulting anion can react with various electrophiles.
N-Alkylation: This involves the introduction of an alkyl group onto the N-1 nitrogen. A common strategy in the synthesis of 7-azaindole derivatives is the use of protecting groups, which is a form of N-alkylation. For example, the use of a tosyl group (a sulfonyl group, which is analogous to an alkyl group in this context) has been employed. This involves reacting the 7-azaindole with tosyl chloride in the presence of a base to form the N-tosylated product. This protecting group can be removed later in the synthetic sequence under basic conditions. semanticscholar.org
N-Arylation: The introduction of an aryl group at the N-1 position is a synthetically important transformation, often achieved through metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation, a variant of the Ullmann condensation, has been shown to be highly effective for 7-azaindole. acs.org For instance, the reaction of 7-azaindole with various aryl iodides in the presence of a copper(I) iodide catalyst and a diamine ligand proceeds in high yield. acs.org Similarly, palladium-catalyzed methods like the Buchwald-Hartwig amination provide a powerful and general route to N-aryl 7-azaindoles. nih.gov These reactions allow for the coupling of the 7-azaindole core with a wide range of aryl and heteroaryl halides. nih.gov
Table of Reaction Conditions for N-Arylation of 7-Azaindole
| Coupling Partners | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 7-Azaindole + Aryl Iodide | CuI / Diamine Ligand | K₂CO₃ or K₃PO₄ | Dioxane or Toluene | High |
This interactive table summarizes common conditions for N-arylation reactions on the 7-azaindole scaffold based on Ullmann-type and Buchwald-Hartwig coupling reactions.
N-Protection and Deprotection Methodologies
The pyrrole nitrogen of the 7-azaindole scaffold often requires protection to facilitate controlled functionalization at other positions. The selection of an appropriate protecting group is crucial and depends on its stability to the reaction conditions for subsequent steps and the ease of its removal. For this compound and related 7-azaindole derivatives, several N-protecting groups have been successfully employed.
Commonly utilized protecting groups include sulfonyl derivatives, such as tosyl (Ts), and carbamates like tert-butyloxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM). The introduction of these groups typically proceeds via reaction of the 7-azaindole with the corresponding chloride (e.g., tosyl chloride, SEM chloride) or anhydride (e.g., di-tert-butyl dicarbonate) in the presence of a suitable base.
The deprotection of these groups is a critical step in synthetic sequences. The conditions for removal must be chosen carefully to avoid cleavage of other sensitive functional groups within the molecule. For instance, the tosyl group can be removed under basic conditions. In the synthesis of 3,5-disubstituted-7-azaindole derivatives, the tosyl protecting group was removed using a basic medium, although this step was noted to have very low yields in some cases nih.gov. A more general procedure for the deprotection of 7-azaindoles involves treatment with 10% sodium hydroxide in ethanol google.com.
The SEM group, another valuable protecting group for the pyrrole nitrogen, can be cleaved under specific conditions that are often orthogonal to those used for other protecting groups. For example, deprotection of an N-SEM group was achieved using a tetrabutylammonium fluoride (TBAF)-SiO2 system under microwave heating, which cleanly removed the group without affecting an iminophosphorane moiety in the molecule scribd.com. In another instance, after ortho-lithiation and functionalization of a chloro-7-azaindole protected with a bulky triisopropylsilyl (TIPS) group to prevent lithiation at C-2, the subsequent N-deprotection was carried out with tetrabutylammonium fluoride nih.gov.
The Boc group is another widely used protecting group for the indole nitrogen. Its removal is typically achieved under acidic conditions. For example, in the synthesis of 2-iodo-7-azaindole derivatives, N-Boc deprotection was a key step nih.gov.
Interactive Data Table: N-Protection and Deprotection Methodologies
| Protecting Group | Deprotection Reagent/Conditions | Substrate/Product Context |
| Tosyl (Ts) | Basic medium | 3,5-disubstituted-7-azaindoles nih.gov |
| Tosyl (Ts) | 10% NaOH in EtOH | General procedure for 7-azaindoles google.com |
| SEM | TBAF-SiO2, microwave heating | N-SEM-7-azaindole derivative scribd.com |
| TIPS | Tetrabutylammonium fluoride | 5-iodo-4-chloro-7-azaindole nih.gov |
| Boc | Acidic conditions | 2-iodo-7-azaindole derivatives nih.gov |
Electrophilic Aromatic Substitution on the Pyrrolo[2,3-b]pyridine Core (excluding C-3)
The pyrrolo[2,3-b]pyridine ring system possesses a π-excessive pyrrole ring fused to a π-deficient pyridine (B92270) ring. Consequently, electrophilic aromatic substitution (SEAr) is generally favored on the pyrrole moiety, typically at the C-3 position. However, when the C-3 position is blocked, as in this compound, or when the reactivity of the pyridine ring is enhanced, electrophilic attack can be directed to other positions on the bicyclic core.
Activation of the pyridine ring towards electrophilic attack can be achieved through the formation of an N-oxide at the pyridine nitrogen. This strategy has been successfully employed for the nitration of the 7-azaindole scaffold. For instance, nitration of 7-azaindole N-oxide has been shown to yield the 4-nitro derivative, demonstrating that electrophilic substitution can be directed to the C-4 position of the pyridine ring.
Regioselective Functionalization of the Pyridine Ring Moiety
Direct functionalization of the electron-deficient pyridine ring in the 7-azaindole nucleus is often challenging. However, several strategies have been developed to achieve regioselective substitution on this part of the molecule, which are crucial for the synthesis of diverse derivatives of this compound.
One effective method involves the activation of the pyridine ring through N-oxidation. The resulting 7-azaindole N-oxide is more susceptible to nucleophilic attack and can also be used to direct electrophilic substitutions. A Reissert-Henze type reaction on 7-azaindole N-oxide has been utilized to introduce various functional groups at the C-6 position. This reaction, when carried out with acid halides, leads to the formation of 6-halo-7-azaindole derivatives nii.ac.jp. Similarly, the use of trimethylsilyl cyanide in the presence of benzoyl chloride results in the introduction of a cyano group at the C-6 position nii.ac.jp.
Directed ortho-metalation (DoM) is another powerful strategy for the regioselective functionalization of the pyridine ring. This method relies on the use of a directing group to guide the deprotonation of an adjacent position by a strong base, typically an organolithium reagent, followed by quenching with an electrophile wikipedia.orgharvard.edu. A sophisticated application of this strategy, termed the "directed metalation-group dance," has been developed to successively functionalize the C-6 and C-2 positions of the 7-azaindole core nih.gov. This involves the use of a directing group on the N-7 nitrogen to facilitate metalation at C-6, followed by a shift of the directing group to the N-1 nitrogen to enable a subsequent metalation at C-2 nih.gov.
Furthermore, transition metal-catalyzed C-H activation has emerged as a versatile tool for the direct functionalization of the pyridine ring. Site-selective direct arylation of the azine ring of 7-azaindoles has been achieved via N-oxide activation using a palladium catalyst acs.org. This method allows for the introduction of aryl groups at specific positions on the pyridine moiety, offering a direct route to complex derivatives. Rhodium(III)-catalyzed C-H activation has also been employed in the synthesis of 7-azaindoles through the annulative coupling of aminopyridines with alkynes, highlighting the utility of this approach in building the core structure and introducing diversity kaist.ac.kr.
Interactive Data Table: Regioselective Functionalization of the Pyridine Ring
| Position | Reaction Type | Reagents and Conditions | Product Type |
| C-6 | Reissert-Henze Halogenation | 7-Azaindole N-oxide, Acid Halides, THF | 6-Halo-7-azaindole derivatives nii.ac.jp |
| C-6 | Reissert-Henze Cyanation | 7-Azaindole N-oxide, TMSCN, Benzoyl Chloride | 6-Cyano-7-azaindole nii.ac.jp |
| C-6, C-2 | Directed Metalation-Group Dance | N7-directing group, Organolithium base, Electrophile; then N1-directing group, Organolithium base, Electrophile | 2,6-Disubstituted 7-azaindoles nih.gov |
| Azine Ring | C-H Arylation | N-oxide, Pd(OAc)2/DavePhos catalyst system | Arylated 7-azaindoles acs.org |
Exploration of Advanced Derivatives and Analogs of 3 Iodo 1h Pyrrolo 2,3 B Pyridine 6 Carbonitrile
Synthesis of C-3 Substituted Analogs via Strategic Cross-Coupling
The C-3 position of the 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is readily functionalized using a variety of palladium-catalyzed cross-coupling reactions. These methods provide a powerful toolkit for introducing a wide range of substituents, thereby enabling extensive structure-activity relationship (SAR) studies. nih.gov
Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds between the C-3 position of the azaindole core and various aryl or heteroaryl boronic acids or esters. atlanchimpharma.commdpi.com For instance, the coupling of a protected 3-iodo-7-azaindole with phenylboronic acid, catalyzed by a palladium complex such as Pd2(dba)3 with a suitable base like K2CO3, yields the corresponding 3-phenyl derivative. nih.gov These reactions are typically carried out in a mixture of solvents like 1,4-dioxane (B91453) and water at elevated temperatures. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the introduction of alkyne moieties at the C-3 position. nih.govwikipedia.org This is typically achieved by reacting the 3-iodo-7-azaindole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (such as CuI), and a base like triethylamine (B128534) (Et3N). wikipedia.orgmdpi.com This method has been successfully used to synthesize various 3-alkynyl-7-azaindole derivatives. mdpi.com A one-pot, three-component reaction sequence involving a Masuda borylation, a Suzuki coupling, and a concluding Sonogashira alkynylation has been developed for the synthesis of 2-alkynyl-4-(7-azaindol-3-yl)pyrimidines. thieme-connect.com
Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups at the C-3 position. mdpi.comresearchgate.net This involves the palladium-catalyzed reaction of the 3-iodo-7-azaindole with an alkene, such as methyl acrylate, in the presence of a base. atlanchimpharma.comresearchgate.net This reaction provides a direct route to C-3 vinylated azaindole derivatives.
| Coupling Reaction | Reactants | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | 3-Iodo-7-azaindole derivative, Arylboronic acid | Pd(OAc)₂, Ligand, Base | 3-Aryl-7-azaindole |
| Sonogashira | 3-Iodo-7-azaindole derivative, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 3-Alkynyl-7-azaindole |
| Heck | 3-Iodo-7-azaindole derivative, Alkene | Pd(OAc)₂, Ligand, Base | 3-Alkenyl-7-azaindole |
Chemical Modifications of the C-6 Cyano Group for Structural Diversity
The cyano group at the C-6 position of the 1H-pyrrolo[2,3-b]pyridine core is a versatile functional handle that can be transformed into a variety of other functionalities, thereby expanding the structural diversity of the resulting analogs.
Common transformations of the C-6 cyano group include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. This introduces a key functional group that can participate in further reactions, such as amide bond formation.
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This introduces a basic center and a site for further derivatization.
Cycloaddition: The nitrile can undergo cycloaddition reactions, for example, with azides to form tetrazoles. This transformation replaces the linear nitrile with a bioisosteric five-membered heterocyclic ring.
These modifications allow for the introduction of diverse functional groups at the C-6 position, which can significantly influence the physicochemical properties and biological activity of the molecule.
N-1 Substituted Pyrrolo[2,3-b]pyridine Derivatives and Their Syntheses
The N-1 position of the pyrrolo[2,3-b]pyridine ring can be readily substituted to introduce a variety of alkyl and aryl groups. researchgate.net This modification is crucial for modulating properties such as solubility, metabolic stability, and target engagement.
N-Alkylation: The N-1 position can be alkylated using various alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like DMF or THF. researchgate.netresearchgate.net Reductive amination has also been employed for the N-alkylation of o-chloroarylamines, which are precursors to N-alkylazaindoles. organic-chemistry.org
N-Arylation: N-arylation can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig aminations. nih.govresearchgate.netnih.gov These reactions couple the azaindole nitrogen with aryl halides or arylboronic acids. researchgate.netnih.gov Several protocols have been developed to optimize the conditions for the N-arylation of 7-azaindole (B17877). nih.gov
| Substitution Type | Reagents | Typical Conditions |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Aprotic solvent (e.g., DMF, THF) |
| N-Arylation (Chan-Lam) | Arylboronic acid, Copper catalyst, Base | Solvent (e.g., DCM) |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | Solvent (e.g., Toluene, Dioxane) |
Scaffold Modifications and Bioisosteric Replacements within the Azaindole Core (Purely Chemical Design)
To further explore the chemical space and improve molecular properties, modifications to the core 7-azaindole scaffold itself are undertaken. This involves bioisosteric replacement, where parts of the molecule are replaced with other groups that have similar physical or chemical properties. researchgate.netnih.gov
For instance, the pyrrolo[2,3-b]pyridine core can be replaced with other bicyclic heteroaromatic systems. researchgate.net Examples of such bioisosteres include:
Indazoles: Replacing the pyrrole (B145914) ring with a pyrazole (B372694) ring. researchgate.net
Other Azaindole Isomers: Utilizing 4-, 5-, or 6-azaindole (B1212597) scaffolds. nih.gov
Pyrrolo[2,3-d]pyrimidines: Introducing an additional nitrogen atom into the pyridine (B92270) ring. scielo.org.mx
These scaffold hopping strategies can lead to the discovery of novel chemotypes with improved properties. acs.orgfigshare.com The choice of bioisosteric replacement is guided by the desire to maintain or improve key interactions with a biological target while altering other properties like solubility or metabolic stability. nih.gov
Development of Chemical Libraries and Combinatorial Synthesis Approaches
To efficiently explore the SAR of this compound derivatives, combinatorial and parallel synthesis techniques are often employed to generate large libraries of compounds. mdpi.com These approaches leverage the robust synthetic methodologies described in the preceding sections.
A typical combinatorial library synthesis might involve:
Scaffold Preparation: Large-scale synthesis of the core this compound intermediate.
Parallel Diversification: The core intermediate is then distributed into a multi-well plate format.
Reaction with Building Blocks: A diverse set of building blocks (e.g., boronic acids, alkynes, amines) is added to the wells to perform parallel cross-coupling or substitution reactions at the C-3, C-6, and N-1 positions.
This high-throughput approach allows for the rapid generation of hundreds or thousands of analogs, which can then be screened to identify compounds with desired properties. This strategy significantly accelerates the drug discovery and lead optimization process.
Advanced Spectroscopic and Mechanistic Investigations of 3 Iodo 1h Pyrrolo 2,3 B Pyridine 6 Carbonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Complex Structural Elucidation
Specific high-resolution 1H and 13C NMR data for 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, which would be essential for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the pyrrolo[2,3-b]pyridine core with the iodo and carbonitrile substituents, are not readily found in published studies. While general principles of NMR spectroscopy are well-established for heterocyclic compounds, the precise chemical shifts and coupling constants for this specific molecule are not documented.
Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies
Detailed mass spectrometry analyses, including electron impact (EI-MS) or electrospray ionization (ESI-MS), that would map the specific fragmentation pathways of this compound, are not publicly available. Such studies are crucial for understanding the stability of the molecular ion and the characteristic losses of fragments, such as iodine, cyanide, or portions of the heterocyclic ring system. Furthermore, there is no available research on isotopic labeling studies for this compound, which would be instrumental in confirming fragmentation mechanisms.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
A crystallographic study of this compound has not been reported in major crystallographic databases. Therefore, precise data on its solid-state structure, including bond lengths, bond angles, torsional angles, and intermolecular interactions (such as hydrogen bonding or π-π stacking), remains undetermined. X-ray crystallography would provide definitive proof of the molecular conformation and packing in the crystal lattice.
UV-Vis and Fluorescence Spectroscopy for Electronic Property Characterization
Experimental data from UV-Vis and fluorescence spectroscopy for this compound are not described in the literature. These analyses would provide insight into the electronic transitions (e.g., π → π* and n → π*) of the molecule and characterize its chromophoric and fluorophoric properties, which are influenced by the conjugated heterocyclic system and its substituents.
Reaction Mechanism Elucidation Using Advanced Spectroscopic Techniques
Given the lack of foundational spectroscopic data, advanced studies elucidating the reaction mechanisms involving this compound are also absent from the scientific literature. Such research would typically employ techniques like in-situ NMR or stopped-flow spectroscopy to track reactants, intermediates, and products over time, providing a deeper understanding of its chemical reactivity.
Computational and Theoretical Chemistry Studies of 3 Iodo 1h Pyrrolo 2,3 B Pyridine 6 Carbonitrile
Quantum Chemical Calculations for Geometric and Electronic Structure Characterization
Quantum chemical calculations are fundamental to determining the three-dimensional geometry and electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to optimize the molecular structure, predicting bond lengths, bond angles, and dihedral angles.
For heterocyclic systems like 7-azaindole (B17877) derivatives, these calculations confirm the planarity of the fused ring system. For instance, X-ray crystallography data of the related compound 3-iodo-1H-pyrazolo[3,4-b]pyridine shows an almost perfectly planar structure, with a dihedral angle between the pyridine (B92270) and pyrazole (B372694) rings of just 0.82°. nih.govresearchgate.net Similar planarity would be expected for 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile.
Calculations also reveal the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map identifies electron-rich and electron-poor regions, which are crucial for predicting sites of intermolecular interactions. In the 7-azaindole scaffold, the nitrogen of the pyridine ring is typically an electron-rich site, while the N-H proton of the pyrrole (B145914) ring is electron-poor, making them key sites for hydrogen bonding.
Table 1: Representative Geometric Parameters for Iodo-Azaindole Scaffolds Note: This data is illustrative, based on closely related structures like 3-iodo-1H-pyrazolo[3,4-b]pyridine, as specific data for the title compound is not available.
| Parameter | Typical Value |
| C-I Bond Length | ~2.08 Å |
| Pyrrole Ring C-N Bond Lengths | ~1.34 - 1.37 Å |
| Pyridine Ring C-N Bond Lengths | ~1.34 - 1.35 Å |
| Dihedral Angle (between rings) | < 1.0° |
Density Functional Theory (DFT) for Reaction Pathway Analysis and Transition State Modeling
DFT is a powerful tool for investigating reaction mechanisms, allowing researchers to map out the energy profile of a chemical reaction. This includes identifying intermediates, transition states, and calculating the activation energies that govern reaction rates.
For derivatives of 1H-pyrrolo[2,3-b]pyridine, DFT has been used to study synthetic pathways, such as the mechanism of 1,3-dipolar cycloaddition reactions to form heterocyclic systems. mdpi.com In the context of this compound, DFT could be instrumental in modeling transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) at the C3-iodo position. Such calculations would help in understanding the oxidative addition and reductive elimination steps, optimizing reaction conditions, and predicting the feasibility of synthesizing novel derivatives. These studies provide insight into the transition state structures and the energy barriers that must be overcome for the reaction to proceed.
Prediction of Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Fukui Functions, Atomic Charges)
DFT calculations are also used to determine a range of "reactivity descriptors" that predict how a molecule will behave in a chemical reaction. amazonaws.com These descriptors are derived from the molecule's electronic structure.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. scholarsresearchlibrary.com The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. scholarsresearchlibrary.com For 7-azaindole derivatives, the HOMO is typically distributed over the electron-rich pyrrole ring, while the LUMO is often located on the pyridine ring.
Fukui Functions: These functions provide more detailed, atom-specific information about reactivity. uchile.clresearchgate.net The Fukui function identifies which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For a molecule like this compound, this analysis could pinpoint the most reactive sites for substitution or addition reactions.
Atomic Charges: Calculation of the distribution of partial charges on each atom (e.g., using Natural Bond Orbital, NBO, analysis) helps to identify electrostatic interactions and reactive centers. scholarsresearchlibrary.com
Table 2: Illustrative Global Reactivity Descriptors for a 7-Azaindole Derivative Note: These values are hypothetical and serve to illustrate the type of data generated from DFT calculations.
| Descriptor | Definition | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 |
Molecular Dynamics Simulations for Conformational Space Exploration of Derivatives
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. osti.gov For a rigid molecule like the 7-azaindole core, MD is particularly useful for studying the conformational behavior of its derivatives, especially those with flexible side chains.
If this compound were functionalized with a flexible substituent (e.g., via a coupling reaction at the iodine position), MD simulations could explore the accessible conformational space of that side chain. This is crucial for understanding how the derivative might adapt its shape to fit into a biological target like a protein's active site. Simulations can reveal the most stable conformations, the dynamics of conformational changes, and how the molecule interacts with its solvent environment. mdpi.com
Ligand-Target Interaction Modeling within Biochemical Systems (Non-Clinical Context)
In the context of drug discovery research, computational modeling is essential for predicting how a ligand (like a 7-azaindole derivative) might interact with a biological target, such as a protein kinase. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. Studies on various 1H-pyrrolo[2,3-b]pyridine derivatives have used docking to understand their binding modes with targets like c-Met kinase and Traf2 and Nck-interacting kinase (TNIK). imist.masci-hub.se These studies typically show that the 7-azaindole scaffold acts as a "hinge-binder," forming key hydrogen bonds with the protein's backbone. For this compound, docking could predict its potential to bind to various targets and identify key interactions involving the cyano and iodo groups.
3D-QSAR (Quantitative Structure-Activity Relationship): This method correlates the 3D properties of a series of molecules with their biological activity. For 1H-pyrrolo[2,3-b]pyridine derivatives, 3D-QSAR models have been built to guide the design of more potent inhibitors. imist.maresearchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations of the ligand-protein complex can assess the stability of the predicted binding pose over time. mdpi.comnih.gov These simulations provide a more dynamic picture of the interaction, showing how the ligand and protein adjust to each other and the role of water molecules in mediating interactions.
Table 3: Examples of Ligand-Target Interaction Modeling for the 1H-Pyrrolo[2,3-b]pyridine Scaffold
| Target Protein | Modeling Technique | Key Finding |
| c-Met Kinase | Molecular Docking, MD Simulation | The pyrrolo[2,3-b]pyridine core forms two crucial hydrogen bonds with the backbone of Met1160 in the hinge region. sci-hub.se |
| TNIK (Traf2 and Nck-interacting kinase) | 3D-QSAR, Molecular Docking | Models identified key steric and electronic features that enhance inhibitory activity against colorectal cancer cells. imist.ma |
| JAK1 (Janus kinase 1) | 3D-QSAR, MD Simulation | Simulations of related pyrrolopyrimidine inhibitors revealed stable hydrogen bond interactions with residues Glu957 and Leu959. nih.gov |
An Examination of this compound in Non-Clinical Chemical Biology and Materials Science
The chemical compound this compound, a derivative of the 7-azaindole scaffold, has emerged as a molecule of significant interest in various non-clinical scientific domains. Its unique structural features, including the reactive iodine atom and the nitrile group on the bicyclic heteroaromatic core, render it a valuable building block and a subject of study in chemical biology and materials science. This article explores the non-clinical applications of this compound, focusing on its utility as a synthetic intermediate, its role in the development of research tools, and its potential in advanced materials.
Applications in Chemical Biology and Materials Science Strictly Non Clinical
The 7-azaindole (B17877) core of 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a key pharmacophore, and the strategic placement of the iodo and nitrile functionalities enhances its versatility for a range of scientific applications beyond therapeutic development.
The presence of an iodine atom at the 3-position of the pyrrolo[2,3-b]pyridine ring system makes this compound a highly valuable synthetic intermediate. This iodo-substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of chemical moieties at this position, thereby facilitating the construction of more complex and functionally diverse organic molecules. scielo.org.mxnih.govnih.gov
For instance, the iodo-azaindole scaffold can be coupled with various boronic acids or esters in Suzuki reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of elaborate molecular architectures. nih.gov This synthetic utility is crucial for creating libraries of compounds for screening in various biochemical assays. The nitrile group at the 6-position can also be chemically transformed, for example, through hydrolysis to a carboxylic acid or reduction to an amine, further expanding the synthetic possibilities.
| Reaction Type | Reactant with Iodo-Azaindole | Bond Formed | Significance |
|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Carbon-Carbon | Construction of biaryl and hetero-biaryl systems |
| Heck Coupling | Alkene | Carbon-Carbon | Introduction of vinyl groups |
| Sonogashira Coupling | Terminal Alkyne | Carbon-Carbon | Formation of aryl-alkyne structures |
| Buchwald-Hartwig Amination | Amine | Carbon-Nitrogen | Synthesis of N-arylated compounds |
The 7-azaindole core structure is known to exhibit intrinsic fluorescence, a property that can be modulated by the introduction of various substituents. rsc.org This makes derivatives of this compound promising candidates for the development of fluorescent probes and labels for biochemical research. The photophysical properties of these molecules can be fine-tuned by replacing the iodine atom with different fluorophores or environmentally sensitive groups through the cross-coupling reactions mentioned previously. researchgate.netmdpi.com
These custom-synthesized fluorescent probes can be designed to bind to specific biomolecules, such as proteins or nucleic acids, allowing for their visualization and quantification in vitro. Changes in the fluorescence emission (e.g., intensity, wavelength, or lifetime) upon binding can provide information about the local environment, conformational changes, or binding events.
The nitrogen atoms within the pyrrolo[2,3-b]pyridine ring system of this compound can act as ligands for metal ions. This property allows for its incorporation into supramolecular assemblies and coordination complexes. mdpi.com The study of how these molecules self-assemble and coordinate with metals provides fundamental insights into molecular recognition, crystal engineering, and the design of novel materials with specific structural and electronic properties. The iodo and nitrile groups can further influence the packing and intermolecular interactions within the crystal lattice of such assemblies. mdpi.com
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as inhibitors of various enzymes, particularly protein kinases. nih.govgoogle.comrsc.orgnih.govnih.govmdpi.com The 7-azaindole core serves as a bioisostere for purines and can effectively bind to the ATP-binding site of many kinases. This compound can serve as a starting material for the synthesis of such inhibitors. The iodine atom provides a handle for the introduction of substituents that can enhance binding affinity and selectivity for a particular enzyme.
These compounds are valuable tools in biochemical studies to probe the function and mechanism of enzymes. By selectively inhibiting an enzyme, researchers can study the downstream effects on cellular signaling pathways and metabolic processes in a controlled in vitro setting. This research is fundamental to understanding the roles of specific enzymes in biological systems.
| Enzyme Class | Specific Examples | Significance of Inhibition Studies |
|---|---|---|
| Protein Kinases | FGFR, SGK-1, GSK-3β, IGF-1R, c-Met | Elucidation of signaling pathways |
| Oxidoreductases | NADPH Oxidase 2 | Investigation of cellular redox processes |
The conjugated π-system of the pyrrolo[2,3-b]pyridine core suggests potential applications in the field of organic electronics. google.comoregonstate.eduresearchgate.netuky.edu Organic molecules with extended conjugation are known to exhibit semiconductor properties and can be used in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The ability to functionalize the this compound scaffold allows for the tuning of its electronic properties, such as the HOMO/LUMO energy levels, which is critical for designing efficient electronic materials. researchgate.net The introduction of electron-donating or electron-withdrawing groups can modulate the charge transport characteristics of the resulting materials.
While the primary use of analytical techniques for this compound is for its own identification and characterization, its inherent properties suggest potential for more advanced applications. For example, its fluorescent nature, as discussed earlier, could be harnessed to develop novel analytical reagents. A derivative could be synthesized to act as a selective sensor for a particular analyte, where the binding event leads to a measurable change in its fluorescence signal. Furthermore, its ability to coordinate with metals could be explored in the context of developing new contrast agents for certain types of imaging, although this remains a more speculative area of research.
Future Research Directions and Outlook for 3 Iodo 1h Pyrrolo 2,3 B Pyridine 6 Carbonitrile
Exploration of Unexplored Reactivity and Undiscovered Functionalization Pathways
The reactivity of 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is largely dictated by the C3-iodo group, the C6-nitrile, the pyrrole (B145914) N-H, and the potential for C-H activation at other positions. While the iodinated position is a well-established handle for cross-coupling reactions, significant avenues for exploration remain.
Future research in this area could focus on:
Advanced Cross-Coupling Reactions: Beyond standard Suzuki, Heck, and Sonogashira couplings, the application of more advanced or niche cross-coupling methodologies could yield novel derivatives. mdpi.comrsc.org This includes exploring reactions like Stille, Hiyama, and Negishi couplings, which may offer different substrate scopes or functional group tolerances.
Direct C-H Functionalization: The 7-azaindole (B17877) nucleus is amenable to direct C-H functionalization. mdpi.comrsc.org Future studies could investigate regioselective C-H activation at the C2, C4, or C5 positions of the 3-iodo-6-cyano scaffold, providing pathways to poly-substituted derivatives that are otherwise difficult to access. nih.gov
Reactivity of the Nitrile Group: The carbonitrile moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various nitrogen-containing heterocycles (e.g., tetrazoles). Exploring these transformations in the context of the 3-iodo-7-azaindole core could rapidly generate diverse libraries of compounds for biological screening.
Domino and Tandem Reactions: Designing one-pot tandem reactions that involve sequential functionalization at multiple sites could provide efficient access to complex molecular architectures. For instance, a sequence involving a Sonogashira coupling at the C3-position followed by an intramolecular cyclization involving the C6-nitrile group could be envisioned. rsc.org
| Functional Group | Potential Reaction Type | Potential Outcome |
| C3-Iodo | Palladium- or Copper-Catalyzed Cross-Coupling | Introduction of aryl, heteroaryl, alkyl, or alkynyl groups |
| C6-Nitrile | Hydrolysis, Reduction, Cycloaddition | Conversion to carboxylic acid, amine, or tetrazole bioisosteres |
| C2, C4, C5-H | Direct C-H Activation/Functionalization | Regioselective introduction of new substituents |
| Pyrrole N-H | N-Arylation, N-Alkylation | Modification of electronic properties and steric profile |
Development of Novel Asymmetric Synthetic Routes for Enantiopure Derivatives
While the this compound core is achiral, many of its most promising applications, particularly in medicine, will involve derivatives with stereogenic centers. The development of asymmetric synthetic routes to enantiopure derivatives is therefore a critical area for future research.
A promising strategy involves the use of the 7-azaindole nitrogen as a coordinating element to direct stereoselective transformations. Research has shown that the reduced 7-azaindoline scaffold can act as an effective directing group in catalytic asymmetric reactions, including aldol and Mannich reactions, to produce chiral β-amino acid derivatives with high enantioselectivity. mdpi.com
Future research directions include:
Chiral Catalyst-Controlled Reactions: Developing reactions where a chiral catalyst controls the stereochemical outcome of a transformation on a prochiral substrate derived from the target compound. This could involve asymmetric hydrogenation of a double bond introduced at the C3 position or asymmetric alkylation of a substituent attached to the core.
Substrate-Controlled Diastereoselective Synthesis: Attaching a chiral auxiliary to the pyrrole nitrogen could direct subsequent functionalization reactions, allowing for the diastereoselective installation of new stereocenters.
Enantioselective C-H Functionalization: A frontier in organic synthesis is the development of enantioselective C-H activation reactions. Applying this technology to the 7-azaindole core could enable the direct installation of chiral substituents without the need for pre-functionalization. researchgate.net
| Asymmetric Strategy | Example Application | Desired Outcome |
| Chiral Directing Group | Using the azaindole nitrogen to coordinate a chiral metal catalyst | Enantioselective functionalization of a side chain |
| Chiral Auxiliary | Covalent attachment of a removable chiral group to the N-H position | Diastereoselective introduction of substituents on the scaffold |
| Asymmetric Catalysis | Friedel-Crafts alkylation with a prochiral electrophile | Creation of a new stereocenter on a substituent |
Integration into Advanced Catalytic Cycles and Method Development
The unique electronic and structural features of this compound make it an intriguing candidate for use in catalysis, either as a ligand for a metal center or as an organocatalyst itself. The combination of a π-rich pyrrole ring, a π-deficient pyridine (B92270) ring, a Lewis basic pyridine nitrogen, an N-H hydrogen bond donor, and a coordinating nitrile group provides multiple potential points of interaction.
Future research could explore:
Novel Ligand Design: The 7-azaindole scaffold can be elaborated into novel mono- or bidentate ligands for transition metal catalysis. The C3 and C6 positions can be functionalized with phosphine, N-heterocyclic carbene (NHC), or other coordinating groups. The resulting metal complexes could be screened for activity in various catalytic reactions, such as hydrogenation, cross-coupling, or metathesis. nih.govnih.gov
Organocatalysis: The N-H group of the pyrrole ring can act as a hydrogen-bond donor, a key interaction in many organocatalytic transformations. Derivatives could be designed to act as chiral Brønsted acids or bases, or as components of bifunctional catalysts that utilize hydrogen bonding to activate substrates and control stereochemistry. researchgate.net
Photoredox Catalysis: The fluorescent properties of the 7-azaindole core suggest potential applications in photoredox catalysis. nih.gov Derivatives could be designed to act as photosensitizers, absorbing light and engaging in single-electron transfer processes to facilitate challenging chemical transformations.
Deeper Elucidation of Structure-Activity Relationships (SAR) in Biochemical Systems (Mechanistic Focus)
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. nih.govrsc.orgnih.gov Derivatives have shown potent activity as inhibitors of targets such as B-RAF, GSK-3β, and FGFR. nih.govrsc.orgnih.gov The title compound is a valuable starting point for building new inhibitors.
Future research should focus on a mechanistic understanding of SAR, including:
Systematic Derivatization and Screening: Synthesizing focused libraries of compounds by systematically varying the substituents at the C3 and C6 positions is crucial. The C3-iodo group can be replaced with a range of aryl and heteroaryl groups, while the C6-nitrile can be converted to other hydrogen bond acceptors or donors. nih.govmdpi.com
Role of the Nitrile: The nitrile group is a common feature in enzyme inhibitors, where it can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. nih.govcambridgemedchemconsulting.com Mechanistic studies, including co-crystallography and computational modeling, can elucidate the specific interactions of the C6-nitrile with target proteins, guiding the design of more potent and selective inhibitors. researchgate.net
Impact of the Pyridine Nitrogen: The nitrogen at the 7-position is a key feature distinguishing this scaffold from indoles. It can form critical hydrogen bonds in the hinge region of kinases and also serves to modulate the pKa and solubility of the molecule. nih.gov Investigating how modifications that alter the basicity of this nitrogen affect target binding and cellular activity is a key research avenue. nih.gov
| Target Class | Key Interactions | Role of 3-Iodo-6-carbonitrile Scaffold |
| Protein Kinases | Hinge-binding via N7 and N-H; interactions in hydrophobic pockets | C3-substituent explores hydrophobic pockets; C6-nitrile interacts with solvent or specific residues |
| Phosphodiesterases | Stacking with key aromatic residues (Phe, Tyr); H-bonding | Aromatic groups at C3 can participate in π-stacking; core provides rigid scaffold |
| Other Enzymes | Specific H-bonds, hydrophobic interactions | C6-nitrile can act as a warhead or key H-bond acceptor |
Application in Emerging Chemical Technologies and Interdisciplinary Research
The unique photophysical properties and rigid, planar structure of the 7-azaindole core open doors to applications beyond traditional medicinal chemistry. nih.gov
Promising interdisciplinary research directions include:
Chemical Biology and Bioimaging: The intrinsic fluorescence of the 7-azaindole nucleus makes it an attractive scaffold for developing chemical probes. acs.org Derivatives could be designed as fluorescent labels for biomolecules or as sensors that exhibit a change in fluorescence upon binding to a specific analyte or ion.
Materials Science: The ability of 7-azaindole to form stable hydrogen-bonded dimers and its potential for π-stacking interactions make it a candidate for the construction of supramolecular assemblies and organic materials. researchgate.net Functionalized derivatives could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of functional polymers.
Coordination Chemistry: As mentioned, the 7-azaindole scaffold can act as a ligand for various metals. rsc.org This could be exploited to create novel coordination polymers or metal-organic frameworks (MOFs) with interesting structural, electronic, or catalytic properties.
By pursuing these diverse research avenues, the scientific community can unlock the full potential of this compound as a versatile platform for innovation in chemistry, biology, and materials science.
Q & A
Q. What are the most reliable synthetic routes for 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile?
The compound can be synthesized via palladium-catalyzed cyanation of a brominated precursor. For example, 6-bromo-1H-pyrrolo[2,3-b]pyridine reacts with zinc cyanide in the presence of a (dppf)PdCl₂·CH₂Cl₂ catalyst under inert conditions (140°C, DMF solvent) to introduce the cyano group. Subsequent iodination at the 3-position can be achieved using N-iodosuccinimide (NIS) in a polar aprotic solvent like DMF or DCM. Key intermediates should be purified via column chromatography and characterized by NMR and MS .
Q. How can the structure of this compound be confirmed experimentally?
Structural confirmation requires a combination of techniques:
- ¹H/¹³C NMR : To verify the pyrrolopyridine core, iodine substitution (C-I coupling in ¹³C NMR), and cyano group integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ peak at m/z 300.9704 for C₈H₅IN₃).
- IR Spectroscopy : A sharp peak near 2200 cm⁻¹ confirms the C≡N stretch .
Q. What are the key reactivity patterns of the iodo and cyano substituents in this compound?
- Iodo Group : Susceptible to nucleophilic aromatic substitution (e.g., Suzuki coupling with boronic acids) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).
- Cyano Group : Can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions. Reactivity is influenced by the electron-deficient pyrrolopyridine core .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s biological activity compared to halogen analogs (e.g., Br, F)?
The iodine atom’s larger size and polarizability enhance hydrophobic interactions in enzyme binding pockets, potentially improving affinity. For example, in kinase inhibition assays, 3-iodo derivatives show 2–5× higher IC₅₀ values than fluoro analogs due to better van der Waals contacts. However, steric effects may reduce solubility, requiring formulation optimization .
Q. What strategies are effective in resolving contradictions in cytotoxicity data across cell lines?
Discrepancies often arise from variations in cell membrane permeability or metabolic stability. Methodological approaches include:
- Metabolic Profiling : Incubate the compound with liver microsomes to assess stability.
- ROS Assays : Measure reactive oxygen species (ROS) generation (e.g., using DCFH-DA probes) to evaluate off-target effects.
- Proteomic Analysis : Identify differentially expressed proteins in resistant vs. sensitive cell lines via LC-MS/MS .
Q. How can computational modeling guide the design of derivatives targeting specific enzymes?
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., EGFR or HER2 kinases). The iodine atom’s σ-hole can form halogen bonds with backbone carbonyls.
- QSAR Studies : Corrogate electronic parameters (Hammett σ) of substituents with inhibitory activity to optimize potency.
- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives with low RMSD fluctuations .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Key issues include:
- Iodination Selectivity : Competing di- or tri-substitution requires careful stoichiometric control of NIS.
- Cyanide Handling : Safe use of Zn(CN)₂ in large batches demands inert atmosphere protocols.
- Purification : Scale-up of column chromatography may be impractical; switch to recrystallization (e.g., using EtOAc/hexanes) .
Methodological Considerations
Q. What analytical techniques are critical for assessing purity in heterogeneous reaction mixtures?
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) coupled with MS detect impurities at <0.1% levels.
- Elemental Analysis : Confirm C, H, N, and I percentages within ±0.4% of theoretical values.
- X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., iodine position) in single crystals grown from DMSO .
Q. How can the compound’s stability under physiological conditions be evaluated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
